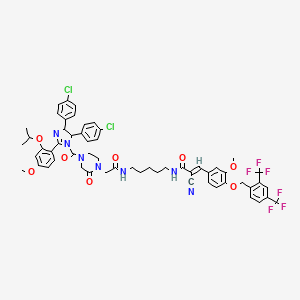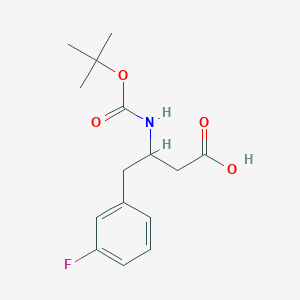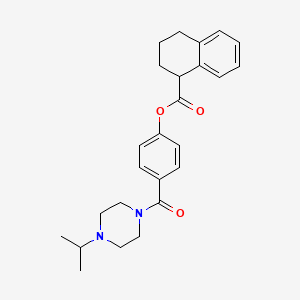![molecular formula C15H14O3 B12292799 Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate](/img/structure/B12292799.png)
Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate is a chemical compound belonging to the class of dihydronaphthofurans These compounds are characterized by their fused arene ring and furan structure, which are commonly found in various natural and synthetic products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate typically involves the cyclization of 1-bromo-2-(prop-2-enyloxy)naphthalene. This reaction is carried out in the presence of tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) as an initiator in dry benzene under reflux conditions for 16 hours . Another method involves the allylation of 2-naphthol with allyl tosylate in the presence of a rhodium catalyst ([Rh(nbd)(CH3CN)2]PF6) in toluene at room temperature for 1 hour .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Comparison with Similar Compounds
Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate can be compared with other dihydronaphthofuran derivatives:
1,2-Dihydronaphtho[2,1-b]furan: This compound lacks the methyl and acetate groups, which may affect its reactivity and biological activity.
2-Methyl-1,2-dihydronaphtho[2,1-b]furan:
1-Methyl-1,2-dihydronaphtho[2,1-b]furan: This compound has a methyl group at a different position, which can influence its reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 2-(1,2-dihydrobenzo[e][1]benzofuran-1-yl)acetate |
InChI |
InChI=1S/C15H14O3/c1-17-14(16)8-11-9-18-13-7-6-10-4-2-3-5-12(10)15(11)13/h2-7,11H,8-9H2,1H3 |
InChI Key |
LWSWQCOEEGLFNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1COC2=C1C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/no-structure.png)







![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt](/img/structure/B12292797.png)
